molecular formula C13H14BrNO B2940614 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one CAS No. 51008-31-2

2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one

Cat. No.: B2940614
CAS No.: 51008-31-2
M. Wt: 280.165
InChI Key: HJCJRAHORMTLBI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-(1,2-dimethylindol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-8(14)13(16)12-9(2)15(3)11-7-5-4-6-10(11)12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCJRAHORMTLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the indole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

2-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one is primarily related to its ability to interact with biological targets through its indole ring. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Indole Ring

2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
  • Molecular Formula: C₁₆H₁₂BrNO₃S
  • Molecular Weight : 388.24 g/mol .
  • Key Differences: Replaces the 1,2-dimethyl groups with a phenylsulfonyl group at the indole’s 1-position. Reported Activities: Indole derivatives with sulfonyl substituents exhibit antimicrobial, antifungal, and antitumor activities .
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
  • Molecular Formula: C₁₇H₁₄BrNO₃S
  • Molecular Weight : 408.27 g/mol .
  • Key Differences :
    • Features an additional bromomethyl group at the indole’s 2-position.
    • The bromomethyl group introduces a reactive site for further functionalization, such as cross-coupling reactions.

Variations in the Aromatic Core

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
  • Molecular Formula : C₁₀H₁₀BrClO
  • Molecular Weight : 261.54 g/mol .
  • Key Differences: Replaces the indole ring with a 3-chloro-4-methylphenyl group.

Modifications to the Propanone Chain

3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one
  • Molecular Formula: C₁₄H₁₆BrNO₂
  • Molecular Weight : 310.19 g/mol .
  • Key Differences: Introduces a methoxy group at the indole’s 6-position and a methyl group at the propanone’s β-position. The methoxy group enhances electron-donating effects, which may stabilize radical intermediates or influence binding to cytochrome P450 enzymes.
1-Indol-1-yl-2,2-dimethylpropan-1-one
  • Molecular Formula: C₁₃H₁₅NO
  • Molecular Weight : 201.26 g/mol .
  • Key Differences: Lacks the bromine atom but includes a tert-butyl (2,2-dimethyl) group on the propanone chain.
Bioactivity Trends :
  • Sulfonyl-substituted indoles (e.g., ) are associated with broader antimicrobial and antitumor activities compared to alkyl-substituted analogs.
Reactivity :
  • Brominated propanones (e.g., target compound, ) are versatile intermediates for synthesizing more complex molecules via Suzuki coupling or alkylation.
  • Bromine-free analogs (e.g., ) lack this reactivity, limiting their utility in derivatization.

Biological Activity

2-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its significance in therapeutic applications.

  • Molecular Formula : C13H14BrNO
  • Molecular Weight : 280.16 g/mol
  • CAS Number : 51008-31-2

The compound features a bromo substituent at the second position of a propan-1-one moiety, with an indole ring that contributes to its biological properties. The electron-rich nature of the indole structure allows for various electrophilic substitutions, making it a versatile scaffold in drug design.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Notably, studies have shown effectiveness against:

  • Bacteria : Staphylococcus aureus
  • Fungi : Candida albicans

These findings suggest that compounds with indole scaffolds can modulate biological pathways critical for microbial survival and proliferation.

Anticancer Potential

The compound's structural features position it as a candidate for anticancer research. A study focusing on related indole derivatives demonstrated their capacity to induce apoptosis in cancer cells. The mechanism involved includes:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to cause cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Induction of apoptosis was confirmed through increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-xL) in melanoma cells treated with related compounds .

Mechanistic Insights

The biological activity of this compound can be attributed to its interactions with specific biological targets:

Enzyme Interactions

Research has highlighted the compound's potential as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For instance, studies on related compounds have identified their roles in modulating pathways associated with:

  • DNA Damage Response : Activation of proteins involved in the DNA damage repair mechanisms.
  • MAP Kinase Pathway : Phosphorylation of MAP kinases such as Erk1/2 and JNK was observed, indicating involvement in signaling pathways critical for cell survival and proliferation .

Structure Activity Relationship (SAR)

The unique combination of the bromo group and the dimethyl-substituted indole structure may confer distinct biological activities compared to other similar compounds. A comparative analysis with other indole derivatives reveals:

Compound NameStructure FeaturesUnique Aspects
2-BromoindoleIndole structure with a bromo substituentSimpler structure without additional functional groups
5-BromoindoleBromo group at position five on the indole ringDifferent reactivity patterns due to position change
3-MethylindoleMethyl group at position threeLacks bromo substituent but retains indole properties
2-Bromo-N-methylindoleN-methylated version of bromoindoleEnhanced lipophilicity and potential bioactivity

This table illustrates how variations in substitution patterns influence both chemical reactivity and biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have provided insights into the pharmacological potential of compounds related to this compound:

  • Antiproliferative Effects : A study demonstrated that chalcone hybrids, structurally related to this compound, effectively suppressed melanoma cell progression through mechanisms involving cell cycle modulation and apoptosis induction .
  • Antimicrobial Activity Assessment : Testing against various bacterial strains revealed that indole derivatives possess broad-spectrum antimicrobial properties, suggesting their utility as lead compounds for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-bromo-1-(1,2-dimethyl-1H-indol-3-yl)propan-1-one, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves bromination of the parent ketone using phenyltrimethylammonium tribromide (PTT) in tetrahydrofuran (THF) under ambient conditions. Reaction completion is monitored via TLC, followed by quenching in ice and purification by washing with methanol. Yield optimization (e.g., ~91% in analogous compounds) depends on stoichiometric control of PTT and reaction time .
  • Key Parameters :

  • Solvent: Dry THF for moisture-sensitive reactions.
  • Stoichiometry: 1.1 equivalents of PTT relative to the ketone.
  • Monitoring: TLC with hexane/ethyl acetate eluent.

Q. How is structural identity confirmed for this compound in laboratory settings?

  • Techniques :

  • X-ray Crystallography : Resolves atomic positions and detects disorder (e.g., bromine/methyl group disorder in analogous compounds). Monoclinic crystal systems (e.g., P2₁/c) with parameters like a = 8.75 Å, b = 10.99 Å, c = 17.58 Å, β = 99.23° are typical .
  • Spectroscopy : NMR (¹H/¹³C) and IR for functional group verification.
    • Data Validation : Software like SHELXL97 refines crystallographic models, applying restraints for disordered atoms (e.g., bond distances: C–Br = 1.91 Å) .

Advanced Research Questions

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they resolved?

  • Disorder Management : Terminal bromine and methyl groups often exhibit positional disorder (e.g., 86:14 occupancy ratio). Refinement strategies include:

  • Restraints : Bond-length restraints (e.g., C–Br = 1.91 Å) and EADP (anisotropic displacement parameter equality) for overlapping atoms .
  • Hydrogen Placement : Geometrically positioned H atoms with riding models (C–H = 0.93–0.98 Å) .
    • Packing Effects : Dihedral angles between aromatic systems (e.g., 89.78° between indole and phenyl rings) influence intermolecular interactions like C–H⋯O hydrogen bonding and layer formation .

Q. How do computational and experimental methods synergize to resolve structural ambiguities in brominated indole derivatives?

  • Software Integration :

  • SHELX Suite : SHELXD/SHELXE for phase determination; SHELXL for refinement (applying restraints for disordered regions) .
  • PLATON : Validates crystal symmetry and intermolecular interactions .
    • Complementary Modeling : DFT calculations predict electronic effects of bromine substitution, aiding in interpreting reactivity and spectroscopic data.

Q. What hypothetical bioactivity pathways can be proposed for this compound based on structural analogs?

  • Structure-Activity Relationships : Analogous indole derivatives exhibit antitumor, antimicrobial, and anti-HIV activities. The bromine atom enhances electrophilicity, potentially enabling covalent binding to biological targets (e.g., kinase inhibition) .
  • Experimental Design :

  • In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay).
  • Molecular Docking : Simulate interactions with enzymes like HIV-1 protease or tubulin.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.